molecular formula C13H13BrN2O3S B2375591 5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide CAS No. 379729-38-1

5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide

Cat. No. B2375591
CAS RN: 379729-38-1
M. Wt: 357.22
InChI Key: WNUKMPUZMALMLG-UHFFFAOYSA-N
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Description

The compound “5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide” is a specialty product for proteomics research . It has a molecular weight of 345.19 and a molecular formula of C12H10BrFN2O2S .


Synthesis Analysis

While specific synthesis information for “5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide” is not available, a related compound, “5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide”, is mentioned in the context of proteomics research . Another study discusses the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity .


Molecular Structure Analysis

The molecular structure of “5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide” consists of a molecular weight of 345.19 and a molecular formula of C12H10BrFN2O2S .

Scientific Research Applications

Anti-Inflammatory Agents

The sulfonamide group in this compound suggests potential anti-inflammatory activity. Researchers have explored its effects on inflammation-related pathways and cellular responses. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in treating inflammatory conditions .

Antiproliferative Activity

In vitro studies have investigated the antiproliferative effects of related pyrazole derivatives. Notably, N-benzoyl-N′-(3-(4-bromophenyl)-1H-pyrazol-5-yl)-thiourea (a close analog) demonstrated promising results against a panel of 60 cell lines. This suggests that our compound of interest may also exhibit antiproliferative properties .

Oxadiazole Derivatives for Anti-Inflammatory Effects

The compound’s structural features make it a suitable precursor for synthesizing oxadiazole derivatives. These derivatives have been evaluated for their anti-inflammatory effects. Notably, 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed significant anti-inflammatory activity. Among them, 21c and 21i exhibited the strongest effects .

Heterocyclic Chemistry and Drug Discovery

The presence of both pyrazole and sulfonamide moieties makes this compound interesting for drug discovery. Researchers have explored strategies to synthesize pyrazole derivatives, aiming to harness their drug-like properties. Recent advances in synthetic medicinal chemistry enable efficient preparation of such compounds, opening avenues for novel drug development .

properties

IUPAC Name

5-amino-N-(4-bromophenyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUKMPUZMALMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide

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